molecular formula C12H10Br2N2O3S B12998848 2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B12998848
M. Wt: 422.09 g/mol
InChI Key: UALNVUDNLMYZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the thioacetic acid moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

    Preparation of Quinazolinone Core: The quinazolinone core can be synthesized by refluxing a mixture of 2-aminobenzoic acid and an appropriate isothiocyanate in a solvent like pyridine.

    Introduction of Thioacetic Acid Moiety: The thioacetic acid moiety is introduced by reacting the quinazolinone derivative with a suitable thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazolinone derivatives

    Substitution: Azido or cyano derivatives

Scientific Research Applications

2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.

    Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby disrupting their normal function and leading to cell death.

    Modulation of Signaling Pathways: Affecting key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the quinazolinone core and the thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10Br2N2O3S

Molecular Weight

422.09 g/mol

IUPAC Name

2-(6,8-dibromo-3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10Br2N2O3S/c1-2-16-11(19)7-3-6(13)4-8(14)10(7)15-12(16)20-5-9(17)18/h3-4H,2,5H2,1H3,(H,17,18)

InChI Key

UALNVUDNLMYZJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C(=CC(=C2)Br)Br)N=C1SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.